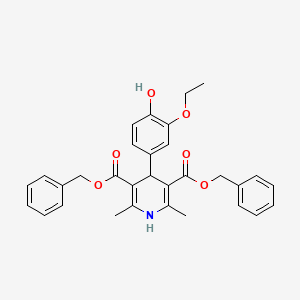
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C31H31NO6 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C31H31NO6
- Molecular Weight : 514 Da
- LogP : 5.22 (indicating lipophilicity)
- Polar Surface Area : 94 Ų
- Hydrogen Bond Donors/Acceptors : 2/5
Antioxidant Activity
Dihydropyridines have been noted for their antioxidant properties. Studies indicate that compounds like dibenzyl derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Research has shown that dibenzyl derivatives exhibit significant anticancer activity. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Cardiovascular Effects
Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension and angina. The compound's structure suggests it may also possess similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : As a dihydropyridine derivative, it likely interacts with L-type calcium channels, leading to vasodilation.
- Antioxidant Mechanisms : The presence of phenolic groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in vivo using a mouse model of gastric cancer. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
- Cardiovascular Study : In a pharmacological study involving hypertensive rats, administration of the compound resulted in marked reductions in systolic blood pressure and improved vascular function compared to untreated controls .
Summary Table of Biological Activities
Properties
Molecular Formula |
C31H31NO6 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31NO6/c1-4-36-26-17-24(15-16-25(26)33)29-27(30(34)37-18-22-11-7-5-8-12-22)20(2)32-21(3)28(29)31(35)38-19-23-13-9-6-10-14-23/h5-17,29,32-33H,4,18-19H2,1-3H3 |
InChI Key |
MTIFKKSDUAFBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC3=CC=CC=C3)C)C)C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















